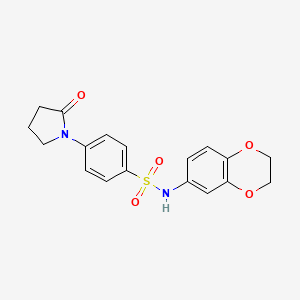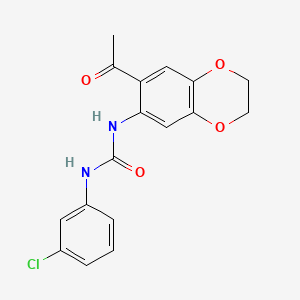
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as DB844, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent against various parasitic infections. DB844 has shown promising results in preclinical studies and has been identified as a potential candidate for the treatment of leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to involve inhibition of the parasitic enzyme farnesyl pyrophosphate synthase (FPPS), which is essential for the synthesis of isoprenoids that are required for parasite survival. Inhibition of FPPS leads to depletion of isoprenoids and subsequent disruption of various cellular processes, ultimately resulting in parasite death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo, with no significant adverse effects observed at therapeutic doses. Studies have also demonstrated that this compound exhibits good pharmacokinetic properties, including favorable oral bioavailability and long half-life, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potent activity against various species of Leishmania parasites, including those that are resistant to current treatments. This makes it a promising candidate for the development of new therapies for leishmaniasis. However, one of the limitations of this compound is its relatively narrow spectrum of activity, as it has only been shown to be effective against Leishmania parasites and not other parasitic infections.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the development of combination therapies that incorporate this compound with other drugs to enhance its efficacy and reduce the risk of drug resistance. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for other parasitic infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent against leishmaniasis, a parasitic disease that affects millions of people worldwide. In vitro studies have shown that this compound exhibits potent activity against various species of Leishmania parasites, including those that are resistant to current treatments. In vivo studies have also demonstrated the efficacy of this compound in animal models of leishmaniasis, with significant reductions in parasite burden and disease severity.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-2-1-9-20(18)14-4-6-15(7-5-14)26(22,23)19-13-3-8-16-17(12-13)25-11-10-24-16/h3-8,12,19H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTKWFPFPUQVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dichlorophenyl)-N'-{2-[4-(2-methylphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B3610121.png)
![1-mesityl-2-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3610124.png)


![4-[allyl(methylsulfonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B3610147.png)
![5-bromo-N-[3-(4-morpholinylcarbonyl)phenyl]nicotinamide](/img/structure/B3610149.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3610161.png)
![N-(4-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3610166.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-ethylglycinamide](/img/structure/B3610172.png)

![4-methoxy-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3610181.png)
![2-methoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3610188.png)
![1-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B3610192.png)
![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3610209.png)